2-(2,3-Dichlorobenzoyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

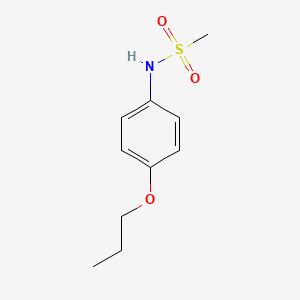

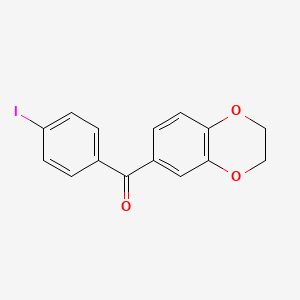

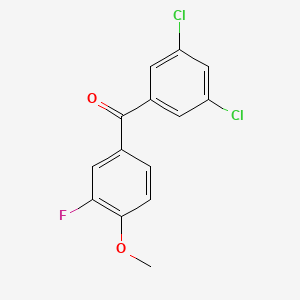

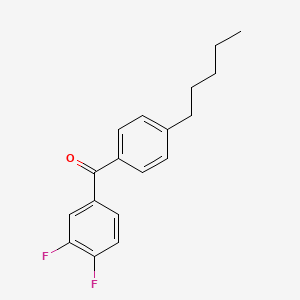

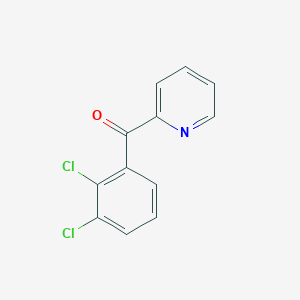

2-(2,3-Dichlorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7Cl2NO. It has a molecular weight of 252.1 .

Molecular Structure Analysis

The molecular structure of 2-(2,3-Dichlorobenzoyl)pyridine consists of a pyridine ring attached to a dichlorobenzoyl group . The InChI code for this compound is 1S/C12H7Cl2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,3-Dichlorobenzoyl)pyridine include its molecular weight (252.1) and its molecular formula (C12H7Cl2NO) .Relevant Papers Relevant papers on 2-(2,3-Dichlorobenzoyl)pyridine and related compounds include studies on the synthesis of dichlorobenzamide derivatives , the electrochemistry of pyridine derivatives , and recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives . These papers provide valuable insights into the properties and potential applications of these compounds.

Scientific Research Applications

Synthesis of Pesticides

2,3-Dichloro-5-trifluoromethyl pyridine, a related derivative, is extensively utilized in the synthesis of various pesticides. The compound is noted for its role in the synthesis processes, with various methods being evaluated for its production (Lu Xin-xin, 2006).

Coordination Chemistry and Luminescent Properties

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally similar to 2-(2,3-Dichlorobenzoyl)pyridine, have been explored as ligands in coordination chemistry. These compounds have been used in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Structural and Theoretical Studies in Metal Complexes

A zinc(II) coordination complex involving 2,3-pyridinedicarboxylate showcases intricate molecular interactions and structural features. Theoretical simulations and analyses, such as Hirshfeld surfaces and DFT calculations, provide insight into the charge delocalization interactions within the complex, showcasing the compound's significance in coordination chemistry and theoretical studies (S. Soudani et al., 2020).

Catalytic Applications and Chemical Reactions

The compound has shown applications in catalysis, specifically in inverse phase transfer catalysis, where it acts as a catalyst in substitution reactions of various dichlorobenzoyl chlorides, demonstrating its role in intricate chemical reactions (Yung Sheng Chang & Jing-Jer Jwo, 2000).

properties

IUPAC Name |

(2,3-dichlorophenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIMGTUSLYBKOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642021 |

Source

|

| Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorobenzoyl)pyridine | |

CAS RN |

54523-80-7 |

Source

|

| Record name | Methanone, (2,3-dichlorophenyl)-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)